molecular formula C17H24N2O2S3 B3016422 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953140-96-0

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B3016422
CAS No.: 953140-96-0
M. Wt: 384.57
InChI Key: KRNYKRKBCGOIRN-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Shares the sulfonamide group but lacks the piperidine and ethyl groups.

    N-(thiophen-2-ylmethyl)piperidine: Contains the piperidine and thiophene groups but lacks the sulfonamide group.

Uniqueness

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, piperidine moiety, and sulfonamide group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-ethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S3/c1-2-15-5-6-17(23-15)24(20,21)18-12-14-7-9-19(10-8-14)13-16-4-3-11-22-16/h3-6,11,14,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYKRKBCGOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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